molecular formula C11H17F3O3S2 B13995535 2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate CAS No. 66120-38-5

2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate

Katalognummer: B13995535
CAS-Nummer: 66120-38-5
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: NEXFYTMYROMNCW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran is a complex organic compound characterized by its unique structure, which includes both ethenyl and prop-2-enyl groups attached to a tetrahydrothiopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran typically involves multiple steps, starting with the formation of the tetrahydrothiopyran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethenyl and prop-2-enyl groups are then introduced via alkylation reactions using suitable reagents such as vinyl halides and allyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction and minimize by-products. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding saturated thiopyran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl and prop-2-enyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated thiopyran derivatives

    Substitution: Various substituted thiopyran derivatives

Wissenschaftliche Forschungsanwendungen

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran: trifluoromethanesulfonic acid
  • Cycloalkanes : Similar in structure but lack the ethenyl and prop-2-enyl groups.

Uniqueness

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran is unique due to the presence of both ethenyl and prop-2-enyl groups attached to the tetrahydrothiopyran ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

66120-38-5

Molekularformel

C11H17F3O3S2

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-ethenyl-1-prop-2-enylthian-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C10H17S.CHF3O3S/c1-3-8-11-9-6-5-7-10(11)4-2;2-1(3,4)8(5,6)7/h3-4,10H,1-2,5-9H2;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

NEXFYTMYROMNCW-UHFFFAOYSA-M

Kanonische SMILES

C=CC[S+]1CCCCC1C=C.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.